2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide is a chemical compound with the molecular formula C10H10Cl3NO and a molecular weight of 266.55 g/mol It is characterized by the presence of a chloroacetamide group attached to a dichlorophenyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide typically involves the reaction of 2,3-dichlorophenylethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
2-chloro-N,N-dimethylacetamide: Similar in structure but with different substituents, leading to varied reactivity and applications.
N-(2,6-Dimethylphenyl)chloroacetamide: Another chloroacetamide derivative with distinct biological activities.
Uniqueness: 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential for diverse applications compared to other chloroacetamide derivatives .
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c11-6-9(15)14-5-4-7-2-1-3-8(12)10(7)13/h1-3H,4-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZSDDDWTOHUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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